molecular formula C5H8I2N2 B2413758 1-(2-Iodoethyl)pyrazole;hydroiodide CAS No. 2253630-50-9

1-(2-Iodoethyl)pyrazole;hydroiodide

Cat. No. B2413758
CAS RN: 2253630-50-9
M. Wt: 349.942
InChI Key: SYSHFTFYFDOHPF-UHFFFAOYSA-N
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Description

1-(2-Iodoethyl)pyrazole;hydroiodide is a compound that belongs to the pyrazole family. Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .


Molecular Structure Analysis

In the parent pyrazole, R1, R2 and R3 correspond to hydrogen atoms . Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure, one pyrrole-type (proton donor) and one pyridine-type (proton acceptor) .


Chemical Reactions Analysis

Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .


Physical And Chemical Properties Analysis

Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .

Scientific Research Applications

Medicinal Chemistry

1-(2-Iodoethyl)pyrazole;hydroiodide has garnered interest in medicinal chemistry due to its potential as a pharmacophore. Researchers have explored its role as an antituberculosis agent, antimicrobial compound, and antifungal drug. The compound’s unique structure may contribute to its bioactivity, making it a valuable target for drug development .

Organic Synthesis

In organic synthesis, 1-(2-Iodoethyl)pyrazole;hydroiodide serves as a versatile building block. Its reactivity allows for the construction of more complex molecules. Researchers have employed it in the synthesis of pyrazole derivatives, including those with diverse substitution patterns. The compound participates in regioselective reactions, enabling the creation of functionalized pyrazoles .

Catalysis

Transition-metal-catalyzed reactions involving 1-(2-Iodoethyl)pyrazole;hydroiodide have been explored. These catalytic processes allow for the efficient formation of pyrazole derivatives. Researchers have used palladium, copper, and other metals to facilitate the coupling of arylhydrazines with 1,3-diketones, leading to substituted pyrazoles .

Photoredox Chemistry

Photoredox reactions represent another avenue for accessing pyrazole derivatives. Researchers have investigated the use of light as an energy source to promote the formation of C-N bonds. 1-(2-Iodoethyl)pyrazole;hydroiodide can participate in such photochemical transformations, providing a sustainable approach to pyrazole synthesis .

Multicomponent Reactions

One-pot multicomponent processes offer efficiency in pyrazole synthesis. By combining multiple reactants in a single step, researchers have accessed diverse pyrazole derivatives. 1-(2-Iodoethyl)pyrazole;hydroiodide has been employed in these multicomponent reactions, demonstrating its versatility .

Innovative Reaction Types

Researchers continue to explore novel reaction methodologies for pyrazole synthesis. These include unconventional approaches that enhance efficiency and selectivity. 1-(2-Iodoethyl)pyrazole;hydroiodide may find applications in these innovative reaction types, contributing to the advancement of synthetic chemistry .

Future Directions

The goal of future research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives . The many pharmacological functions of the pyrazole moiety and different synthesis techniques were discussed . This chapter has summarized novel strategies and wide applications of pyrazole scaffold .

properties

IUPAC Name

1-(2-iodoethyl)pyrazole;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7IN2.HI/c6-2-5-8-4-1-3-7-8;/h1,3-4H,2,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYSHFTFYFDOHPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CCI.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8I2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Iodoethyl)pyrazole;hydroiodide

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